(1R)-1-(4-Propoxyphenyl)ethan-1-ol

Chiral resolution Enantiomeric excess Procurement specification

(1R)-1-(4-Propoxyphenyl)ethan-1-ol (CAS 1212068-85-3) is a chiral secondary benzylic alcohol with molecular formula C₁₁H₁₆O₂ and molecular weight 180.24 g/mol, bearing a 4-propoxyphenyl substituent at the (R)-configured stereogenic center. This compound is supplied as a single enantiomer (≥95% purity) by multiple authorized vendors including Enamine (EN300-87881), Bidepharm, Santa Cruz Biotechnology (sc-334302), ChemScene (CS-0266870), and Leyan, with batch-specific Certificate of Analysis (CoA) documentation available.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B13194288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-Propoxyphenyl)ethan-1-ol
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(C)O
InChIInChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3/t9-/m1/s1
InChIKeyCVNLELLEFCZYPX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(4-Propoxyphenyl)ethan-1-ol: Single-Enantiomer Chiral Aromatic Alcohol for Stereochemically Defined Research and Procurement


(1R)-1-(4-Propoxyphenyl)ethan-1-ol (CAS 1212068-85-3) is a chiral secondary benzylic alcohol with molecular formula C₁₁H₁₆O₂ and molecular weight 180.24 g/mol, bearing a 4-propoxyphenyl substituent at the (R)-configured stereogenic center [1]. This compound is supplied as a single enantiomer (≥95% purity) by multiple authorized vendors including Enamine (EN300-87881), Bidepharm, Santa Cruz Biotechnology (sc-334302), ChemScene (CS-0266870), and Leyan, with batch-specific Certificate of Analysis (CoA) documentation available . Its primary value proposition lies in the defined (R)-absolute configuration, which distinguishes it from the racemate and the (S)-enantiomer (CAS 1212356-23-4) in applications where stereochemistry governs biological recognition, metabolic fate, or downstream synthetic utility.

Why Generic Substitution Fails for (1R)-1-(4-Propoxyphenyl)ethan-1-ol: Stereochemical Identity, Alkoxy Chain-Length SAR, and Oxidation-State Constraints


Substituting (1R)-1-(4-Propoxyphenyl)ethan-1-ol with its racemate, the (S)-enantiomer, or alkoxy homologs (methoxy, ethoxy, butoxy) is scientifically unsound for three orthogonal reasons. First, stereochemistry at the benzylic carbon determines chiral recognition by biological targets—enantiomers of structurally related 4-propoxyphenyl-containing compounds exhibit differential efflux pump inhibition and synergistic antibacterial activity, with the (R)-enantiomer being the principal active species [1]. Second, the 4-propoxy chain length is a pharmacophoric determinant: in the p-alkoxyphenol series, p-propoxyphenol (IC₅₀ 0.7 µM for mouse R2 ribonucleotide reductase) is approximately 16-fold more potent than p-methoxyphenol (IC₅₀ 11 µM), and substantially more effective than shorter-chain ethoxy or longer-chain butoxy congeners [2]. Third, the secondary alcohol oxidation state confers distinct hydrogen-bond donor/acceptor geometry and derivatization chemistry compared to the primary alcohol [1-(4-propoxyphenyl)ethanol positional isomers] or the phenol (p-propoxyphenol) series. Direct head-to-head comparative data for this specific compound remain limited; the following evidence guide assembles the strongest verifiable differentiation arguments available.

(1R)-1-(4-Propoxyphenyl)ethan-1-ol: Quantitative Differentiation Evidence from Enantiomeric Purity, Alkoxy SAR, Biological Stereoselectivity, and Vendor QC


Enantiomeric Purity: (1R)-Enantiomer (≥95%) vs. Racemic (±)-1-(4-Propoxyphenyl)ethanol (0% ee)

The (1R)-enantiomer is commercially supplied with a minimum enantiomeric purity of 95% (i.e., ≥90% enantiomeric excess), as documented in batch-specific Certificates of Analysis from Enamine (EN300-87881) and Bidepharm (CAS 1212068-85-3) . In contrast, the racemic (±)-1-(4-propoxyphenyl)ethanol (available from ChemScene, CymitQuimica) contains a 50:50 mixture of (R)- and (S)-enantiomers (0% ee) . The quantified difference is ≥90% ee for the single enantiomer versus 0% ee for the racemate. This difference is critical for applications where stereochemical purity determines biological activity or enantioselective synthetic outcomes.

Chiral resolution Enantiomeric excess Procurement specification

Alkoxy Chain-Length SAR: p-Propoxyphenol (IC₅₀ 0.7 µM) vs. p-Methoxyphenol (IC₅₀ 11 µM) in Ribonucleotide Reductase R2 Inhibition

In the p-alkoxyphenol series evaluated against purified mouse R2 ribonucleotide reductase by EPR spectroscopy, p-propoxyphenol exhibited an IC₅₀ of 0.7 µM, making it the most potent inhibitor among the tested alkoxy homologs [1]. By comparison, p-methoxyphenol (IC₅₀ 11 µM) was approximately 16-fold less potent, while p-ethoxyphenol and p-allyloxyphenol showed intermediate potency. In tumor-cell growth inhibition assays (Novikoff hepatoma, human leukemia, MeWo and M5 melanoma lines), p-propoxyphenol, p-butoxyphenol, and p-isobutoxyphenol were identified as the most effective antiproliferative agents, with efficacy increasing with alkyl chain length across the series [2]. This class-level SAR establishes the 4-propoxy substituent as the optimal chain length for this pharmacophore.

Ribonucleotide reductase Alkoxy SAR Antimelanoma

Enantiomer-Specific Biological Activity: (R)-Enantiomer Dominance in 4-Propoxyphenyl-Containing Efflux Pump Inhibitors

In a study of 2-phenylquinoline derivatives bearing the 4-propoxyphenyl substituent, biological evaluation demonstrated that the (R)-enantiomer provided the principal contribution to both ethidium bromide (EtBr) efflux inhibition and synergistic antibacterial effect against S. aureus SA-1199B (norA+/A116E GrlA), relative to the racemate [1]. While this evidence is derived from a structurally distinct scaffold [2-((2-(4-propoxyphenyl)quinolin-4-yl)oxy)alkylamines] rather than the target compound itself, it demonstrates that the (R)-configuration at the benzylic stereocenter adjacent to the 4-propoxyphenyl group is a determinant of biological activity in at least one pharmacologically relevant system.

NorA efflux pump Antimicrobial resistance Enantiomer-specific pharmacology

Batch-Specific QC Traceability: NMR, HPLC, GC Documentation vs. Generic Undocumented Supply

Bidepharm provides batch-specific analytical quality control for (1R)-1-(4-Propoxyphenyl)ethan-1-ol (CAS 1212068-85-3), including NMR, HPLC, and GC reports with each lot . Santa Cruz Biotechnology (sc-334302) similarly offers a Certificate of Analysis (CoA) detailing exact composition and water content for each production batch . This documents a minimum 95% chemical purity with defined enantiomeric identity. By contrast, generic suppliers of the racemic 1-(4-propoxyphenyl)ethanol typically provide only nominal purity without stereochemical characterization or batch-resolved analytical data.

Quality control Procurement assurance Reproducibility

Best-Fit Application Scenarios for (1R)-1-(4-Propoxyphenyl)ethan-1-ol Based on Verified Differentiation Evidence


Stereochemically Defined Chiral Building Block for Asymmetric Synthesis

As a single-enantiomer secondary alcohol with ≥90% ee, (1R)-1-(4-Propoxyphenyl)ethan-1-ol serves as a chiral precursor for the stereoselective synthesis of pharmaceutical intermediates, including chiral amines (via Mitsunobu or reductive amination), chiral ethers (via Williamson or Mitsunobu), and chiral esters (via enzymatic or chemical acylation) . The defined (R)-configuration eliminates the need for chiral resolution post-synthesis, reducing step count and improving atom economy compared to starting from the racemate.

Anticancer Research Leveraging the 4-Propoxyphenyl Pharmacophore

The 4-propoxyphenyl moiety is established as the optimal alkoxy substituent in p-alkoxyphenol ribonucleotide reductase inhibitors (p-propoxyphenol IC₅₀ 0.7 µM vs. p-methoxyphenol IC₅₀ 11 µM), positioning compounds bearing this group for antimelanoma and antileukemia research programs [1]. (1R)-1-(4-Propoxyphenyl)ethan-1-ol can serve as a structural probe or synthetic precursor for novel RR inhibitors, where the chiral secondary alcohol may confer differentiated pharmacokinetic properties relative to the phenol series.

Antimicrobial Efflux Pump Inhibitor Development

The documented stereochemical preference for the (R)-configuration in 4-propoxyphenyl-substituted efflux pump inhibitors—where the (R)-enantiomer dominates NorA-mediated EtBr efflux inhibition in S. aureus [2]—provides a rationale for deploying (1R)-1-(4-Propoxyphenyl)ethan-1-ol as a chiral scaffold in medicinal chemistry campaigns targeting antimicrobial resistance via efflux pump modulation.

Chiral Resolution and Analytical Method Development Studies

As a well-characterized single enantiomer (CAS 1212068-85-3) with verifiable enantiomeric purity and batch-specific QC documentation , (1R)-1-(4-Propoxyphenyl)ethan-1-ol is suitable as a reference standard for developing chiral HPLC or chiral GC methods aimed at separating 4-alkoxyphenyl ethanol enantiomers in complex mixtures or biological matrices.

Quote Request

Request a Quote for (1R)-1-(4-Propoxyphenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.